PAd-DalPhos
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Overview
Description
PAd-DalPhos, also known as 8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane, is a versatile air-stable pre-catalyst used in various nickel-catalyzed cross-coupling reactions. It is part of the DalPhos family of ligands, which are known for their ability to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds in organic synthesis .
Mechanism of Action
Target of Action
PAd-DalPhos primarily targets C(sp2)-N coupling . It acts as a pre-catalyst, facilitating the coupling of amides with (hetero)aryl (pseudo)halide .
Mode of Action
The compound interacts with its targets by catalyzing the N-arylation of amides with (hetero)aryl (pseudo)halide . This interaction results in the formation of new bonds, enabling the synthesis of complex molecules.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This is achieved from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides .
Result of Action
The result of this compound’s action is the formation of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This synthesis is crucial in various chemical reactions and can lead to the production of a wide range of compounds.
Action Environment
The action of this compound is influenced by environmental factors. It is an air-stable pre-catalyst , which means it can maintain its catalytic activity in the presence of air . This stability is a significant advantage in practical applications, as it allows for more flexible reaction conditions.
Preparation Methods
PAd-DalPhos can be synthesized through a series of steps involving the reaction of 2-(diphenylphosphino)phenol with 1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane. The reaction typically requires the use of a nickel catalyst and is carried out under thermal conditions. The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
PAd-DalPhos undergoes various types of reactions, including:
N-arylation of amides: This reaction involves the coupling of amides with (hetero)aryl (pseudo)halides, resulting in the formation of N-aryl amides.
Synthesis of indazoles: This compound can be used in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro(hetero)benzophenones, and (hetero)aryl bromides.
Common reagents used in these reactions include nickel catalysts, (hetero)aryl chlorides, and phenol-derived electrophiles. The major products formed from these reactions are N-aryl amides and indazoles .
Scientific Research Applications
PAd-DalPhos has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
PAd-DalPhos is part of the DalPhos family of ligands, which includes other compounds such as Phthis compound, Cythis compound, and PAd2-DalPhos . Compared to these similar compounds, this compound is unique in its ability to facilitate a broad range of nickel-catalyzed cross-coupling reactions, particularly those involving (hetero)aryl chlorides and phenol-derived electrophiles .
Properties
IUPAC Name |
bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLXHCKHEDGJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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